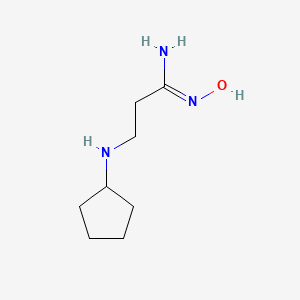
1-(Bromomethyl)-4-(tert-butyl)-1-isopropoxycyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-4-(tert-butyl)-1-isopropoxycyclohexane is an organic compound characterized by its unique structure, which includes a bromomethyl group, a tert-butyl group, and an isopropoxy group attached to a cyclohexane ring
Méthodes De Préparation
The synthesis of 1-(Bromomethyl)-4-(tert-butyl)-1-isopropoxycyclohexane typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. One common synthetic route includes:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or other aromatic compounds.
Introduction of Functional Groups: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and an aluminum chloride catalyst. The isopropoxy group can be added through Williamson ether synthesis, involving the reaction of an alcohol with an alkyl halide.
Bromomethylation: The bromomethyl group can be introduced through bromination of a methyl group attached to the cyclohexane ring using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(Bromomethyl)-4-(tert-butyl)-1-isopropoxycyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction: The compound can undergo oxidation reactions, where the bromomethyl group is converted to a carboxylic acid or aldehyde. Reduction reactions can convert the bromomethyl group to a methyl group.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydroxide for nucleophilic substitution, and various oxidizing agents like potassium permanganate for oxidation.
Applications De Recherche Scientifique
1-(Bromomethyl)-4-(tert-butyl)-1-isopropoxycyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block in the design of new drugs, especially those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-4-(tert-butyl)-1-isopropoxycyclohexane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In oxidation reactions, the bromomethyl group is converted to a more oxidized state, such as an aldehyde or carboxylic acid. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)-4-(tert-butyl)-1-isopropoxycyclohexane can be compared to similar compounds such as:
1-(Bromomethyl)-4-(tert-butyl)cyclohexane: Lacks the isopropoxy group, resulting in different reactivity and applications.
1-(Bromomethyl)-4-(tert-butyl)-1-methoxycyclohexane:
1-(Bromomethyl)-4-(tert-butyl)-1-ethoxycyclohexane: Features an ethoxy group, which affects its reactivity and applications compared to the isopropoxy derivative.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C14H27BrO |
|---|---|
Poids moléculaire |
291.27 g/mol |
Nom IUPAC |
1-(bromomethyl)-4-tert-butyl-1-propan-2-yloxycyclohexane |
InChI |
InChI=1S/C14H27BrO/c1-11(2)16-14(10-15)8-6-12(7-9-14)13(3,4)5/h11-12H,6-10H2,1-5H3 |
Clé InChI |
RJSAOLPOTRHSMA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1(CCC(CC1)C(C)(C)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,4S,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B15326623.png)

![3-[Ethyl(methanesulfonyl)amino]benzoic acid](/img/structure/B15326641.png)
![3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide](/img/structure/B15326649.png)

![Thieno[2,3-C]pyridin-3-OL](/img/structure/B15326662.png)
![[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride](/img/structure/B15326668.png)
![2-Amino-2-(5-methoxy-1h-benzo[d]imidazol-2-yl)ethan-1-ol](/img/structure/B15326674.png)


![2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine](/img/structure/B15326697.png)

